
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- is a heterocyclic compound with the molecular formula C13H20N2 and a molecular weight of 204.3113 . This compound belongs to the class of diazonines, which are characterized by a nitrogen-containing seven-membered ring fused to a benzene ring. The presence of two methyl groups at positions 1 and 7 adds to its unique structural properties.
Méthodes De Préparation
The synthesis of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be achieved through various synthetic routes. One common method involves the reduction of corresponding azides with lithium aluminium hydride, which affords the saturated heterocycle . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the nitrogen-containing ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. The nitrogen atoms in the diazonine ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-Hexahydro-1H-1-benzazonine-2,7-dione
- 1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-
- 1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl)-
These compounds share structural similarities but differ in their functional groups and specific properties
Propriétés
Numéro CAS |
66102-33-8 |
|---|---|
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1,7-dimethyl-3,4,5,6-tetrahydro-2H-1,7-benzodiazonine |
InChI |
InChI=1S/C13H20N2/c1-14-10-6-3-7-11-15(2)13-9-5-4-8-12(13)14/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Clé InChI |
RULRLCJUYSJOOI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCN(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


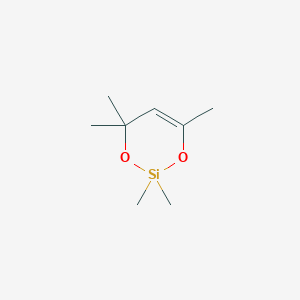

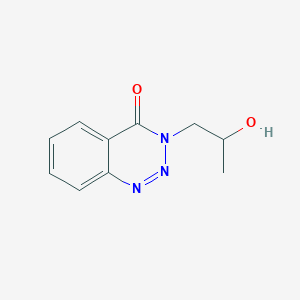


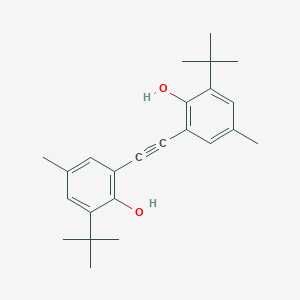
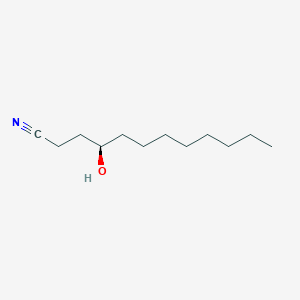
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
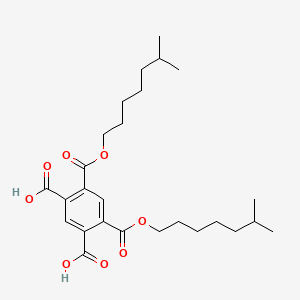
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
